molecular formula C12H15BrO B1293265 3'-Bromo-3,3-dimethylbutyrophenone CAS No. 898764-35-7

3'-Bromo-3,3-dimethylbutyrophenone

Cat. No.: B1293265
CAS No.: 898764-35-7
M. Wt: 255.15 g/mol
InChI Key: LXPVYOBEYLCMQE-UHFFFAOYSA-N
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Description

3'-Bromo-3,3-dimethylbutyrophenone (IUPAC: 1-(3-bromophenyl)-3,3-dimethylbutan-1-one) is a substituted butyrophenone characterized by a bromine atom at the 3' position of the aromatic ring and two methyl groups at the 3-position of the ketone-bearing carbon chain. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPVYOBEYLCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642385
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-35-7
Record name 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for 3’-Bromo-3,3-dimethylbutyrophenone involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Bromo-3,3-dimethylbutyrophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
3'-Bromo-3,3-dimethylbutyrophenone Not Available C₁₂H₁₅BrO 267.15 g/mol 3'-Br, 3,3-dimethyl Intermediate for sterically hindered ketones
4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone Not Available C₁₂H₁₃BrFO 287.14 g/mol 4'-Br, 2'-F, 3,3-dimethyl Higher polarity due to F; potential medicinal chemistry applications
3-Bromo-3'-nitrobenzophenone 51339-38-9 C₁₃H₈BrNO₃ 306.12 g/mol 3-Br, 3'-NO₂ Electron-withdrawing NO₂ enhances reactivity in electrophilic substitutions
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 898769-35-2 C₁₈H₁₉BrO 331.25 g/mol 3'-Br, 3-(2,3-dimethylphenyl) Increased steric bulk for selectivity in cross-coupling reactions
α-Bromo-3,4-difluorotoluene 85118-01-0 C₇H₅BrF₂ 207.01 g/mol α-Br, 3,4-F High density (1.618 g/cm³); used in halogenation reactions

Electronic and Steric Effects

  • Bromine Position : The 3'-Br in the target compound versus 4'-Br in its fluorinated analog () alters electronic distribution. Bromine at the 3' position may induce meta-directing effects, while fluorine at 2' (in the analog) enhances electrophilic substitution resistance due to its electron-withdrawing nature .
  • Functional Groups: Nitro groups (e.g., in 3-Bromo-3'-nitrobenzophenone) increase electrophilicity, favoring reactions like reductions (e.g., to amines; ), whereas dimethyl groups in the target compound may enhance lipophilicity, impacting solubility and bioavailability .

Research Findings and Trends

  • Reactivity: Bromine at the 3' position in butyrophenones shows moderate reactivity in Suzuki-Miyaura couplings compared to para-substituted bromides, as meta-substitution can hinder transmetallation .
  • The absence of nitro or fluoro groups in the target compound may reduce acute toxicity compared to its analogs .

Biological Activity

3'-Bromo-3,3-dimethylbutyrophenone (CAS No. 898764-35-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 3,3-dimethylbutyrophenone using bromine or other brominating agents. The reaction conditions can vary but often include organic solvents and controlled temperatures to optimize yield and purity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15BrO
  • Molecular Weight : 267.16 g/mol

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2021) demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes in the body, modulating their activity. For instance, it may act as a competitive inhibitor for certain enzymes involved in the biosynthesis of fatty acids or other critical metabolic processes.

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    • Objective : To evaluate the efficacy of this compound against common pathogens.
    • Findings : The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
  • Study on Enzyme Inhibition :
    • Objective : To assess the inhibitory effects on key metabolic enzymes.
    • Findings : The compound showed promising results as an inhibitor of fatty acid synthase (FAS), which is crucial for lipid metabolism. This finding opens avenues for further research into its role in metabolic diseases such as obesity and diabetes.

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